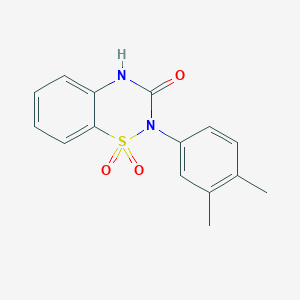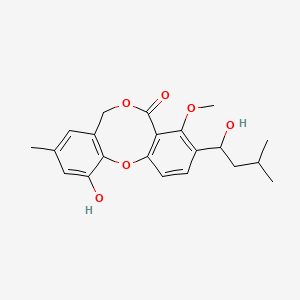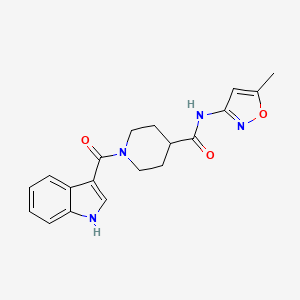
1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a piperidine derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects.
科学的研究の応用
Synthesis and Structural Analysis
Research has demonstrated methodologies for synthesizing compounds with structural elements similar to "1-(1H-indole-3-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide", exploring the relationship between chemical structure and biological activity. For instance, the synthesis of indole-3-carboxamides and their evaluation for receptor affinity provides insights into the structural requirements for activity at specific receptors, such as the 5-HT4 receptor, which is involved in gastrointestinal motility disorders among other functions (Schaus et al., 1998). Additionally, research on benzimidazoles as selective neuropeptide Y Y1 receptor antagonists has contributed to the development of potential antiobesity drugs, highlighting the importance of specific chemical functionalities and their positioning for receptor affinity and selectivity (Zarrinmayeh et al., 1998).
Biological Activity and Potential Applications
Studies on compounds with structural similarities to "this compound" have shown a range of biological activities, suggesting potential applications in drug development. For example, compounds targeting the cannabinoid receptor 1 (CB1) through allosteric modulation have been explored for their therapeutic potential, with modifications to the indole-2-carboxamide structure affecting binding affinity and cooperativity, indicating the feasibility of designing potent CB1 allosteric modulators (Khurana et al., 2014). This area of research is significant for the development of treatments for conditions such as obesity, metabolic disorders, and pain.
Chemical Functionalization and Derivatives
The exploration of chemical functionalization and the synthesis of derivatives are critical for expanding the range of potential applications of compounds. Research on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents provides valuable insights into the structure-activity relationships necessary for antipsychotic efficacy and the reduction of side effects (Norman et al., 1996). Such studies contribute to the understanding of how modifications to the chemical structure can enhance therapeutic profiles for mental health treatments.
特性
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-10-17(22-26-12)21-18(24)13-6-8-23(9-7-13)19(25)15-11-20-16-5-3-2-4-14(15)16/h2-5,10-11,13,20H,6-9H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBPMMWPOJKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
![(4-Methylthiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2611781.png)
![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)
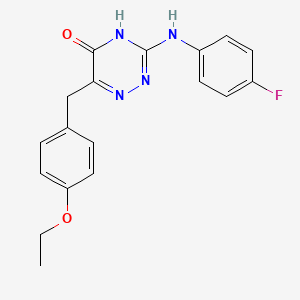
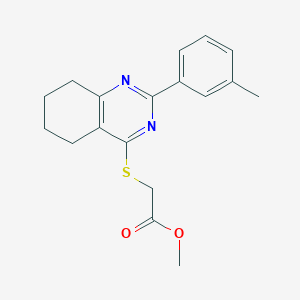
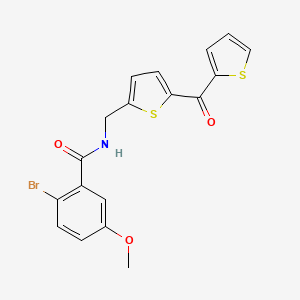
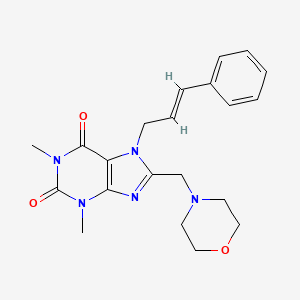
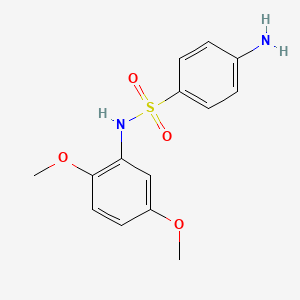
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
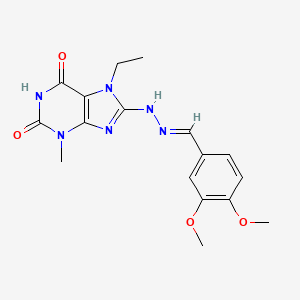
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
